O-Methyl Malathion

Description

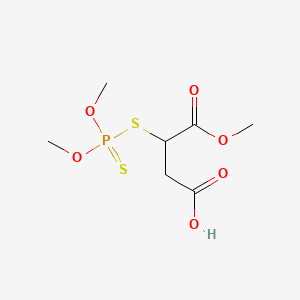

Structure

3D Structure

Properties

IUPAC Name |

3-dimethoxyphosphinothioylsulfanyl-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O6PS2/c1-11-7(10)5(4-6(8)9)16-14(15,12-2)13-3/h5H,4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFDKVKDDRTEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858059 | |

| Record name | 3-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55733-40-9 | |

| Record name | 3-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Formation Mechanisms of O Methyl Malathion

Theoretical and Practical Pathways for O-Methyl Malathion (B1675926) Synthesis

The synthesis of O-methyl malathion, or isomalathion (B127745), has been achieved through various laboratory methods, often for the purpose of toxicological studies and analytical standard production. nih.govresearchgate.net These syntheses typically involve the manipulation of organophosphate precursors and the introduction of a methyl group onto a sulfur atom, a key feature distinguishing it from malathion.

Esterification Reactions and Methoxylation Processes in Organophosphate Synthesis

Organophosphorus compounds are generally synthesized through esterification processes involving phosphoric acid and an alcohol. nih.gov In the context of O-methyl malathion, specific pathways involve the S-methylation of precursor thioacids. researchgate.net One described method for preparing the four stereoisomers of isomalathion involves the use of strychnine (B123637) to resolve the asymmetric phosphorus moiety. acs.orgnih.gov

Methoxylation, the introduction of a methoxy (B1213986) group, is a fundamental process in organophosphate synthesis. researchgate.net While malathion synthesis involves the reaction of O,O-dimethyl phosphorodithioic acid with diethyl maleate (B1232345) or fumarate (B1241708), the specific synthesis of O-methyl malathion requires a targeted methylation step on the sulfur atom. nih.govwikipedia.org

Derivatization Techniques Employed in O-Methyl Malathion Formation

The formation of O-methyl malathion can be seen as a derivatization of malathion or its precursors. Laboratory syntheses have utilized derivatization techniques to create specific stereoisomers of isomalathion. For instance, two distinct pathways have been employed: the S-methylation of resolved alkaloid salts of des-methyl malathion thioacids and the reaction of resolved alkaloid salts of O,S-dimethyl phosphorothioic acid with a triflate of (R)- or (S)-diethyl malate (B86768). researchgate.net These methods allow for the controlled formation of isomalathion with specific stereochemistry at both the carbon and phosphorus centers.

Formation of O-Methyl Malathion as a Byproduct or Impurity

The presence of O-methyl malathion in commercial malathion products is a significant concern. It is typically formed as an impurity during the manufacturing process and can also arise during storage, particularly under improper conditions. orst.edunih.gov

Isomerization and Transesterification Mechanisms Leading to O-Methyl Malathion

The primary mechanism for the formation of O-methyl malathion from malathion is thermal isomerization. acs.org This chemical rearrangement involves the migration of a methyl group from an oxygen atom to a sulfur atom, converting the P=S (thiono) form to a P=O (thiol) form. This process is accelerated by heat. orst.edubiodiversitylibrary.org

Transesterification is another mechanism that can lead to the formation of impurities in malathion. If methanol (B129727) is present as an impurity in the starting materials, it can react with malathion to produce various transesterification impurities. google.comgoogle.com The presence of short-chain alcohols in the solvent during formulation can also lead to transesterification. fao.orgwho.int

Characterization of Co-Formed Organophosphorus Compounds

A variety of other organophosphorus compounds can be present as impurities in technical grade malathion alongside O-methyl malathion. These impurities can arise from side reactions during synthesis or from the degradation of malathion during storage.

Some of the identified impurities include:

Malaoxon : The oxygen analog of malathion, formed by oxidative desulfuration. nih.govepa.gov

O,O,S-trimethyl phosphorodithioate (B1214789) (MeOOSPS) google.com

O,O,S-trimethyl phosphorothioate (B77711) (MeOOSPO) google.com

O,S,S-trimethyl phosphorodithioate (MeOSSPO) google.com

Dimethyl malathion google.com

Methyl malathion google.com

O,O-methyl,ethyl-S-(1,2-dicarboethoxy)ethyl-phosphorodithioate google.com

Tetraethyl dithiodisuccinate google.com

The presence and concentration of these impurities can vary depending on the manufacturing process and storage conditions. researchgate.net

Data Tables

Table 1: Key Organophosphorus Compounds Associated with Malathion

| Compound Name | IUPAC Name | Role |

| Malathion | Diethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate | Parent Compound |

| O-Methyl Malathion (Isomalathion) | Diethyl 2-[[methoxy(methylthio)phosphinyl]thio]butanedioate | Isomer, Impurity |

| Malaoxon | Diethyl 2-(dimethoxyphosphoryl)sulfanylbutanedioate | Oxidation Product, Impurity |

Table 2: Common Impurities in Technical Malathion

| Impurity Name | CAS Number |

| Isomalathion | 3344-12-5 |

| Malaoxon | 1634-78-2 |

| O,O,S-trimethyl phosphorodithioate (MeOOSPS) | 2953-29-9 |

List of Compound Names Mentioned

(R)-malic acid

(S)-malic acid

Chlorpyrifos

Cyclophosphamide

Des-methyl malathion thioacids

Diethyl fumarate

Diethyl malate

Dimethyl malathion

Glufosinate

Glyphosate

Malaoxon

Malathion

Malathion diacid

Malathion α-Monoacid

Malathion β-Monoacid

Methanol

Methyl malathion

Monoperoxyphthalic acid, magnesium salt

O,O,S-trimethyl phosphorodithioate

O,O,S-trimethyl phosphorothioate

O,O-dimethyl phosphorodithioic acid

O,S,S-trimethyl phosphorodithioate

O,S-dimethyl phosphorothioic acid

O-Methyl Malathion (Isomalathion)

O-Methyl Malathion α-Monoacid

O-Methyl Malathion β-Monoacid

Parathion

Parathion methyl

Phosphoric acid

Sarin

Strychnine

Tetraethyl dithiodisuccinate

VX nerve agent

Chemical Reactivity and Stability Considerations in O-Methyl Malathion Formation

The formation of malathion, primarily through the reaction of O,O-dimethyldithiophosphoric acid with diethyl maleate, is influenced by several factors related to chemical reactivity and stability that affect yield, purity, and the generation of impurities. google.comwikipedia.org The stability of the final product is also critically dependent on the conditions of its synthesis and storage.

Key considerations include the reactivity of starting materials, reaction intermediates, and the potential for side reactions and degradation. The presence of impurities in the starting materials, such as unreacted methanol or hydrogen sulfide (B99878) in the O,O-dimethyldithiophosphoric acid, can lead to the formation of undesirable byproducts. google.com For instance, residual methanol can react with malathion, leading to methanolysis and transesterification impurities. google.com

The reaction is typically performed as a two-phase mixture, which requires effective mixing to ensure the reaction between the aqueous O,O-dimethyldithiophosphoric acid and the organic diethyl maleate proceeds efficiently. google.com The reaction temperature is also a critical parameter, with typical ranges between 25°C and 70°C. google.com

Factors Influencing Stability and Impurity Formation:

Several factors significantly impact the stability of malathion during and after its synthesis:

Temperature: Elevated temperatures can accelerate the degradation of malathion and promote the formation of toxic isomers. Storage at high temperatures, such as 40°C, significantly enhances the formation of isomalathion, a more toxic impurity. orst.edu

pH: Malathion is relatively stable in neutral to moderately acidic conditions but degrades rapidly under alkaline conditions through hydrolysis. chemicalbook.com This is a crucial consideration in purification steps that might involve washing with alkaline solutions.

Impurities: The presence of certain impurities can catalyze the degradation of malathion. For example, some dimethylphosphorothioate byproducts can methylate malathion, leading to the formation of trimethylphosphorothioates and increasing the rate of isomerization to isomalathion. nih.gov

Storage: Long-term storage can lead to the formation of impurities that inhibit carboxylesterases, the enzymes that detoxify malathion in mammals, thereby potentiating its toxicity. orst.edu

Key Degradation and Isomerization Pathways:

During synthesis and storage, malathion can undergo several chemical transformations:

Isomerization to Isomalathion: This is a significant stability concern. Isomalathion, or S-methylmalathion, is formed by the rearrangement of a methyl group from an oxygen atom to the sulfur atom (thiono-thiolo rearrangement). wikipedia.org This process is accelerated by heat and the presence of certain impurities. orst.eduwikipedia.org Isomalathion is a more potent inhibitor of acetylcholinesterase and is considerably more toxic than malathion. orst.edu

Oxidation to Malaoxon: The P=S bond in malathion can be oxidized to a P=O bond, forming malaoxon. epa.gov This process, known as oxidative desulfuration, can occur metabolically but also through chemical means, for example, in the presence of sunlight. researchgate.net Malaoxon is also significantly more toxic than malathion. orst.edu

Hydrolysis: The ester linkages in the malathion molecule are susceptible to hydrolysis, especially at alkaline pH. This leads to the formation of malathion monoacids and diacids, which are generally less toxic. chemicalbook.com

The table below summarizes the effect of pH and temperature on the stability of malathion in an aqueous environment, presented as its half-life (the time taken for 50% of the compound to degrade).

| pH | Temperature (°C) | Half-life (DT50) | Source |

|---|---|---|---|

| 5.26 | - | Stable | chemicalbook.com |

| 6.1 | - | 120 days | nih.gov |

| 7.0 | 20 | 21 weeks | google.com |

| 7.4 | 20 | 11 days | nih.gov |

| 8.16 | - | 1.65 days | nih.gov |

| 9.0 | - | ~12-24 hours | epa.gov |

Research Findings on Impurity Control:

Research into the synthesis of pharmaceutical-grade malathion has led to processes designed to minimize toxic impurities. One patented process involves reacting an aqueous solution of O,O-dimethyldithiophosphoric acid with diethyl maleate, followed by treatment with a sulfur reagent like sodium bisulfite at a pH below 7.0. google.com This method is designed to reduce levels of impurities such as malaoxon, isomalathion, methyl malathion, and dimethyl malathion. google.com

The stability of highly purified malathion produced by such methods has been demonstrated through storage tests. The table below shows the stability of a purified malathion sample under different storage conditions.

| Storage Condition | Duration | Isomalathion Content (% w/w) | Malathion Purity (% w/w) | Source |

|---|---|---|---|---|

| 5°C | 3 months | < 0.1% | > 98.5% | google.com |

| 25°C, 60% RH | 3 months | < 0.1% | > 98.5% | google.com |

| 30°C, 60% RH | 3 months | < 0.1% | > 98.5% | google.com |

These findings underscore the critical importance of controlling reaction conditions and purification processes to ensure the stability and safety of the final malathion product. The inherent reactivity of the O-methyl groups and the phosphorodithioate moiety necessitates careful management to prevent the formation of more toxic byproducts.

Environmental Chemistry and Transformation Pathways of O Methyl Malathion

Abiotic Degradation Mechanisms of O-Methyl Malathion (B1675926)

Abiotic degradation involves the breakdown of O-Methyl Malathion through non-biological processes, primarily hydrolysis, photolysis, and oxidation. The kinetics of these reactions are significantly influenced by environmental conditions.

Hydrolysis is a dominant abiotic degradation route for O-Methyl Malathion, particularly in aquatic environments. researchgate.net This process involves the cleavage of ester or phosphorus-sulfur (P-S) bonds. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. nih.gov

Under alkaline conditions (pH > 7.0), hydrolysis is rapid, whereas it is slow in acidic (pH < 7.0) and neutral conditions. nih.govnih.gov For instance, the half-life of malathion can be as short as 0.2 weeks at a pH of 8.0, while it can extend to 21 weeks at a pH of 6.0. researchgate.net One study reported a half-life of 107 days at pH 5, which decreased to 0.5 days at pH 9. epa.gov This increased degradation rate in alkaline environments is attributed to the promotion of hydrolysis by hydroxide (B78521) ions. nih.gov

The primary hydrolytic pathway involves the cleavage of the carboxylester linkages, leading to the formation of malathion monocarboxylic and dicarboxylic acids. nih.gov Cleavage of the P-S bond can also occur, resulting in the formation of O,O-dimethyldithiophosphoric acid, which can then be oxidized to O,O-dimethylthiophosphoric acid. nih.gov

| pH | Half-life | Reference |

|---|---|---|

| 5 | 107 days | epa.gov |

| 6.0 | 21 weeks | researchgate.net |

| 8.0 | 0.2 weeks | researchgate.net |

| 9 | 0.5 days | epa.gov |

Photolytic transformation, or the breakdown of a chemical by light, can occur through direct or indirect mechanisms. O-Methyl Malathion is relatively stable to direct aqueous photolysis. cdc.gov However, it can be transformed through indirect photolysis and photooxidation. cdc.gov

In UV photolysis, the initial transformation pathway involves the cleavage of the phosphorus-sulfur bonds. sci-hub.sebohrium.comnih.gov Advanced oxidation processes (AOPs) that utilize UV light in combination with agents like hydrogen peroxide (UV/H₂O₂) or titanium dioxide (UV/TiO₂) have been shown to be effective in degrading malathion. sci-hub.sebohrium.com In photocatalysis, the primary degradation pathway is often desulfurization, converting the P=S bond to a P=O bond, leading to the formation of malaoxon. bohrium.comnih.gov A demethylation reaction has also been observed as a minor pathway in the UV/TiO₂ process. bohrium.comnih.gov

Oxidative degradation of O-Methyl Malathion can be initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH). rsc.org This process can lead to the "activation" of malathion through oxidative desulfuration, which converts the parent compound into its more toxic oxygen analog, malaoxon. nih.govcdc.gov This transformation can be mediated by photooxidation or other chemical oxidation processes. nih.govcdc.gov While oxidation by molecular oxygen in water under acidic conditions is not considered a significant environmental fate process, reactions with photochemically produced hydroxyl radicals in the atmosphere can contribute to its transformation. cdc.gov

Several environmental factors significantly influence the rate of abiotic degradation of O-Methyl Malathion.

pH: As detailed in the hydrolysis section, pH is a critical factor. nih.gov The stability of O-Methyl Malathion decreases as the pH increases, with alkaline conditions favoring rapid hydrolytic degradation. nih.govnih.gov

Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including hydrolysis. rsc.org Computational studies suggest that elimination reactions are favored at higher temperatures, while ester hydrolysis is favored at lower temperatures. rsc.org

Salinity: In salt-marsh environments, both chemical and microbiological processes contribute to the degradation of malathion. epa.gov

Biotic Transformation and Biotransformation Pathways of O-Methyl Malathion

Biotic transformation, primarily through microbial activity, is a crucial pathway for the degradation of O-Methyl Malathion in the environment.

In soil, water, and sediment, microbial degradation is a major process for the breakdown of O-Methyl Malathion. cdc.gov This process is primarily mediated by enzyme-catalyzed hydrolysis. cdc.gov The persistence of malathion in these matrices can vary, with reported half-lives ranging from 1 to 25 days in soil and 1.5 days to 21 weeks in water. ekb.eg

The predominant pathway for the microbial degradation of malathion is through the action of carboxylesterases. nih.govcdc.gov These enzymes hydrolyze the ester linkages, leading to the formation of malathion monoacid and diacid derivatives. nih.gov Phosphatases can also play a role, leading to the formation of desmethyl-malathion and various phosphothionates. nih.govnih.gov

Numerous bacterial species have been identified with the ability to degrade malathion and use it as a source of carbon. ekb.egnih.govmdpi.com Some of these include species of Pseudomonas, Bacillus, Acinetobacter, Arthrobacter, and Rhizobium. ekb.egnih.govmdpi.comethz.chbsu.edu.eg For example, Acinetobacter baumannii strain AFA was able to degrade 84% of an initial 100 mg/l dose of malathion within 14 days. bsu.edu.eg A consortium of three bacterial species (Micrococcus aloeverae, Bacillus cereus, and Bacillus paramycoides) achieved complete removal of malathion by the 15th day of incubation. mdpi.com

| Microorganism/Consortium | Degradation Efficiency | Time Frame | Reference |

|---|---|---|---|

| Acinetobacter baumannii AFA | 84% of 100 mg/l | 14 days | bsu.edu.eg |

| Bacillus cereus (AGB3) | 99% of 500 mg/kg in soil | 30 days | mdpi.com |

| Micrococcus aloeverae (MAGK3) | 98% of 500 mg/kg in soil | 30 days | mdpi.com |

| Bacterial Consortium (M. aloeverae, B. cereus, B. paramycoides) | 100% | 15 days | mdpi.com |

Enzymatic Systems Involved in O-Methyl Malathion Biotransformation

The biotransformation of O-Methyl Malathion is a critical process that dictates its persistence and toxicity in the environment. This breakdown is primarily facilitated by a variety of enzymatic systems present in microorganisms and higher organisms. The key enzymes involved include carboxylesterases, phosphatases, and oxidoreductases.

Carboxylesterases: These enzymes play a central role in the detoxification of O-Methyl Malathion. researchgate.net They catalyze the hydrolysis of the ester linkages within the molecule, a process that is significantly faster in mammals than in insects, accounting for the compound's selective toxicity. nih.govorst.edu This rapid degradation by carboxylesterases converts O-Methyl Malathion into more water-soluble and less toxic compounds. researchgate.netnih.gov Specifically, carboxylesterases hydrolyze the two carboxylic acid ethyl ester moieties, leading to the formation of mono- and dicarboxylic acid derivatives. nih.govimrpress.com The activity of these enzymes is a key factor in the rapid metabolism and excretion of the pesticide. usda.gov

Phosphatases: Phosphatase enzymes, including the mixed-function oxidase system, are also involved in the degradation of O-Methyl Malathion. nih.gov These enzymes target the phosphorus-containing part of the molecule, mediating the des- or dealkylation of the O-methyl groups. nih.gov This pathway contributes to the breakdown of the core organophosphate structure.

Oxidoreductases: This broad category of enzymes, which includes cytochrome P450 (CYP) monooxygenases, is responsible for oxidative metabolism. imrpress.com One of the most significant reactions is oxidative desulfuration, where the P=S bond is converted to a P=O bond, transforming O-Methyl Malathion into its more toxic oxygen analog, O-Methyl Malaoxon. nih.govnih.govnih.gov This process is considered a bioactivation, as the resulting oxon is a more potent inhibitor of acetylcholinesterase. nih.gov While this pathway increases toxicity, the resulting O-Methyl Malaoxon is also a substrate for detoxification by carboxylesterases. nih.gov Various CYP isoforms, such as CYP1A2 and CYP2B6, have been identified as key catalysts in this transformation at low concentrations, with CYP3A4 playing a role at higher concentrations. nih.gov

| Enzyme Class | Specific Enzymes/Systems | Primary Function | Resulting Transformation |

|---|---|---|---|

| Hydrolases | Carboxylesterases | Detoxification | Hydrolysis of ester linkages to form carboxylic acids. nih.govimrpress.com |

| Hydrolases | Phosphatases | Degradation | Cleavage of phosphate (B84403) ester bonds (des- or dealkylation). nih.gov |

| Oxidoreductases | Cytochrome P450 (CYP) Monooxygenases | Bioactivation | Oxidative desulfuration to form O-Methyl Malaoxon. nih.govnih.gov |

Identification and Characterization of Biotransformation Products

The enzymatic breakdown of O-Methyl Malathion results in several identifiable metabolites. These biotransformation products are generally more polar and water-soluble than the parent compound, facilitating their excretion from organisms and their degradation in the environment. nih.gov

Monocarboxylic and Dicarboxylic Acids: The primary detoxification pathway, mediated by carboxylesterases, leads to the formation of O-Methyl Malathion monocarboxylic acids (alpha and beta isomers) and O-Methyl Malathion dicarboxylic acid. imrpress.comfao.org These metabolites are the most abundant products found in urine following exposure and are considered key indicators of O-Methyl Malathion metabolism. nih.govfao.org The initial hydrolysis of one ester group forms the monocarboxylic acid, which can be further hydrolyzed to the dicarboxylic acid. researchgate.net

Demethylated Species: Another metabolic route involves the removal of methyl groups from the phosphate ester part of the molecule. This process, often mediated by glutathione (B108866) transferases, produces desmethyl malathion. nih.govfao.org Further degradation can lead to compounds such as O,O-dimethyl phosphorothioic acid and O,O-dimethyl phosphorodithioic acid. fao.org

Other identified biotransformation products include O-Methyl Malaoxon, the toxic oxidation product, as well as simpler compounds like dimethyl phosphate and dimethyl thiophosphate, which result from the further breakdown of the primary metabolites. nih.govimrpress.com

| Product Name | Precursor Pathway | Chemical Characteristic |

|---|---|---|

| O-Methyl Malathion Monocarboxylic Acid (MMCA) | Carboxylesterase hydrolysis imrpress.com | More polar, water-soluble detoxification product. nih.gov |

| O-Methyl Malathion Dicarboxylic Acid (MDCA) | Carboxylesterase hydrolysis imrpress.com | Highly polar, major urinary metabolite. nih.govfao.org |

| Desmethyl Malathion | Glutathione transferase or Phosphatase activity nih.govnih.gov | Demethylated metabolite. |

| O-Methyl Malaoxon | Cytochrome P450 oxidation nih.govnih.gov | More toxic oxygen analog (bioactivation product). nih.gov |

| Dimethyl Phosphorothioic Acid | Degradation of primary metabolites | Phosphorus-containing breakdown product. fao.org |

| Dimethyl Phosphorodithioic Acid | Degradation of primary metabolites | Phosphorus-containing breakdown product. fao.org |

Environmental Transport and Distribution Dynamics of O-Methyl Malathion

The movement and final destination of O-Methyl Malathion in the environment are governed by several interconnected processes, including how it binds to soil, its tendency to become airborne, and its movement with water.

Sorption and Desorption Processes in Soil and Sediment

The interaction of O-Methyl Malathion with soil and sediment particles, known as sorption and desorption, significantly influences its mobility and availability. Generally, O-Methyl Malathion does not adsorb strongly to soils and is considered to have moderate to very high mobility. orst.eduusda.govnih.gov However, the extent of sorption is dependent on soil properties such as organic matter content, clay content, and pH. researchgate.netnih.gov

Research indicates that soils with higher organic matter and clay content exhibit greater adsorption capacity. nih.gov For instance, sandy soil can lead to higher adsorption compared to other types. researchgate.net The adsorption process is often well-described by Freundlich and Langmuir isotherm models. nih.govresearchgate.net Despite its potential mobility, the rapid degradation of O-Methyl Malathion in soil—with reported half-lives ranging from 1 to 17 days—often limits its potential to move deep into the soil profile. orst.eduresearchgate.netcdc.gov Desorption studies show that a significant portion of the adsorbed pesticide can be released back into the soil solution by water, although the effect can be hysteretic, meaning it does not desorb as readily as it adsorbs. nih.gov

Volatilization and Atmospheric Transport Phenomena

Volatilization is the process by which a substance evaporates into the atmosphere. For O-Methyl Malathion, its potential for volatilization is considered low based on its vapor pressure and Henry's Law constant. nih.gov This suggests it is not likely to evaporate significantly from dry or moist soil surfaces under normal conditions. nih.gov

However, field observations present a more complex picture. Following aerial application or spraying, volatilization from crop and ground surfaces has been observed, leading to atmospheric transport. nih.govcdc.gov O-Methyl Malathion has been detected in air, rain, and fog samples, sometimes at considerable distances from the point of application, including in higher elevation regions. orst.edunih.gov This indicates that under specific conditions, particularly during and immediately after application, volatilization and subsequent atmospheric transport can be a significant pathway for its distribution in the environment. nih.gov

Leaching and Runoff Potentials in Hydrological Systems

Given its relatively high water solubility and low tendency to adsorb to soil, O-Methyl Malathion has a high potential for transport in surface water via runoff and for leaching through soil into groundwater. usda.govnih.gov If a significant rainfall event occurs shortly after application, the risk of movement into aquatic systems increases. usda.gov

However, the rapid environmental degradation of O-Methyl Malathion significantly mitigates its leaching potential. usda.govcdc.gov Numerous studies have concluded that because the compound breaks down quickly in most soil and water environments, significant contamination of groundwater is generally not observed. usda.govnih.govcdc.govcdc.gov While lab studies have shown it can leach up to 30 cm in soil columns, its short half-life in the field (often less than a week) means it is typically degraded before it can reach substantial depths. usda.govresearchgate.net Runoff from treated agricultural areas remains a more direct route for the contamination of surface waters like rivers and streams. researchgate.net

Advanced Analytical Methodologies for O Methyl Malathion Research

Sample Preparation and Extraction Techniques for Diverse Matrices

The initial and often most critical step in the analysis of O-Methyl Malathion (B1675926) is the effective extraction and clean-up of the sample to remove interfering substances. The choice of technique depends heavily on the nature of the sample matrix, which can range from biological fluids to environmental and food samples.

Optimization of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of O-Methyl Malathion. semanticscholar.org This method involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. epa.gov Key to optimizing LLE is the selection of an appropriate extraction solvent. The polarity of the solvent should ideally match that of O-Methyl Malathion to maximize partitioning and recovery. chromatographyonline.com Solvents such as hexane, diethyl ether, and methylene (B1212753) chloride have been employed for the extraction of malathion and its metabolites. cdc.gov To enhance extraction efficiency, especially for more hydrophilic analytes, the ionic strength of the aqueous sample can be increased by adding salts like sodium sulfate (B86663), a technique known as "salting out". chromatographyonline.com The ratio of the organic solvent to the aqueous sample is another critical parameter, with a higher ratio generally leading to better recovery. chromatographyonline.com

Solid-Phase Extraction (SPE) offers several advantages over LLE, including reduced solvent consumption, higher sample throughput, and the ability to provide a high preconcentration factor. nih.gov The SPE process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. nih.gov The choice of sorbent is paramount for the selective retention of O-Methyl Malathion. Common sorbents include:

Reversed-phase materials like C18-bonded silica (B1680970) are effective for extracting nonpolar compounds like O-Methyl Malathion from polar matrices. nih.govscirp.org

Normal-phase sorbents such as silica gel and florisil (B1214189) are used to separate analytes from nonpolar solvents. epa.govscialert.net

Ion-exchange resins have been utilized to isolate the acidic metabolites of malathion from urine. nih.gov

Optimization of SPE involves selecting the appropriate sorbent, conditioning and elution solvents, and sample volume. researchgate.netmdpi.com For instance, a study on the analysis of pesticides in honey utilized a liquid-liquid extraction followed by a clean-up step with florisil before gas chromatography analysis. researchgate.net Another study optimized an SPE method for 65 pesticides in surface water, evaluating different cartridges and elution solvents to achieve recoveries between 70% and 120%. mdpi.com

Table 1: Comparison of LLE and SPE Optimization Parameters for O-Methyl Malathion Analysis

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Key Considerations |

|---|---|---|---|

| Solvent/Sorbent Selection | Matching solvent polarity to analyte polarity (e.g., hexane, methylene chloride). chromatographyonline.comcdc.gov | Choice of sorbent based on analyte and matrix properties (e.g., C18, silica gel, florisil). nih.govscirp.orgepa.govscialert.net | The fundamental principle of "like dissolves like" applies to both techniques. |

| pH Adjustment | Can influence the charge state of the analyte and its partitioning behavior. epa.gov | Affects the interaction between the analyte and the sorbent. researchgate.net | Crucial for ionizable compounds to ensure they are in a neutral form for optimal retention on reversed-phase sorbents. |

| Ionic Strength | "Salting out" with salts like sodium sulfate can increase the partitioning of hydrophilic analytes into the organic phase. chromatographyonline.com | Can influence the retention of polar compounds. | Particularly important for aqueous samples. |

| Solvent/Sample Volume Ratio | A higher ratio of extraction solvent to sample generally improves recovery. chromatographyonline.com | The sample volume can be optimized to achieve the desired preconcentration factor. researchgate.net | Balancing recovery with the need to concentrate the analyte. |

| Elution | Not directly applicable. | The choice of elution solvent is critical to effectively desorb the analyte from the sorbent. researchgate.netmdpi.com | The elution solvent should be strong enough to displace the analyte but selective enough to leave interferences behind. |

Advanced Microextraction Methods (e.g., Solid-Phase Microextraction (SPME))

In recent years, miniaturized extraction techniques have gained prominence due to their environmental friendliness, reduced solvent consumption, and high enrichment factors. nih.govmdpi.com

Solid-Phase Microextraction (SPME) is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either by direct immersion or in the headspace). nih.govchromatographyonline.com The analytes adsorb to the fiber, which is then thermally desorbed in the injection port of a gas chromatograph. nih.gov Optimization of SPME involves selecting the appropriate fiber coating, extraction time and temperature, and the addition of salt. nih.govnih.gov Various fiber coatings are available, such as polydimethylsiloxane (B3030410) (PDMS), polyacrylate (PA), and mixed phases like PDMS-divinylbenzene (DVB), each offering different selectivities. nih.govacs.org For example, a study on organophosphorus pesticides in natural waters found that four different fiber coatings (PDMS, PA, PDMS-DVB, and CW-DVB) were effective for the tested compounds. nih.gov Another study utilized a PDMS-DVB fiber for the extraction of pesticides from spaghetti sauce, demonstrating the technique's applicability to complex matrices. chromatographyonline.com

Dispersive Liquid-Liquid Microextraction (DLLME) is another rapid and efficient microextraction technique. semanticscholar.orgnih.gov It involves the injection of a mixture of an extraction solvent (a high-density, water-immiscible organic solvent) and a disperser solvent (a water-miscible organic solvent) into the aqueous sample. semanticscholar.orgnih.gov This creates a cloudy solution with a large surface area for analyte transfer. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. nih.gov A study on the determination of malathion in urine optimized DLLME parameters such as the type and volume of extraction and disperser solvents, achieving a high enrichment factor and low detection limits. nih.govtums.ac.ir

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to improve the analytical properties of a compound, particularly for gas chromatography. cdc.gov For O-Methyl Malathion and its metabolites, derivatization can enhance volatility, thermal stability, and detectability. The major metabolites of malathion, the monocarboxylic acid (MCA) and dicarboxylic acid (DCA), are not sufficiently volatile for direct GC analysis and require derivatization. cdc.govnih.gov

Common derivatization strategies include:

Esterification: This is a widely used technique for converting the carboxylic acid metabolites into more volatile esters. Reagents like diazomethane (B1218177) or alcohols in the presence of an acid catalyst are employed. nih.gov For instance, the derivatization of MCA and DCA with diazomethane has been used for their determination by GC with nitrogen-phosphorus detection (NPD) or mass spectrometry (MS). nih.gov

Silylation: This process replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, increasing volatility.

On-fiber derivatization in SPME is an advanced approach where the derivatizing agent is loaded onto the fiber before extraction, allowing for simultaneous extraction and derivatization. mdpi.com

Derivatization can significantly improve the limits of detection. For example, a modified procedure using isotope dilution ion trap GC-MS to detect diazomethane derivatives of DCA and MCA improved the detection limits to 0.004 and 0.006 mg/L, respectively. nih.gov

Chromatographic Separation Techniques

Following extraction and any necessary derivatization, chromatographic techniques are employed to separate O-Methyl Malathion from other components in the sample extract.

Gas Chromatography (GC) Applications and Column Chemistries

Gas chromatography is the principal method for the analysis of O-Methyl Malathion and its metabolites. cdc.gov The choice of detector is crucial for achieving the desired sensitivity and selectivity. Commonly used detectors include:

Flame Photometric Detector (FPD): Highly selective for phosphorus-containing compounds. cdc.govresearchgate.net

Nitrogen-Phosphorus Detector (NPD): Offers excellent sensitivity for both nitrogen and phosphorus-containing pesticides. nih.govhpst.cz

Electron Capture Detector (ECD): Sensitive to halogenated compounds, but can also be used for organophosphates. cdc.govmerckmillipore.com

Mass Spectrometry (MS): Provides definitive identification and quantification, especially when used in tandem (MS/MS). cdc.govhpst.czindexcopernicus.com

The separation in GC is achieved on a capillary column, and the choice of the stationary phase (column chemistry) is critical for resolving O-Methyl Malathion from potential interferences. A variety of column chemistries have been successfully used:

Non-polar columns: Phases like DB-5, HP-5MS, and OV-101 are widely used for general pesticide analysis, including O-Methyl Malathion. epa.govnist.govnih.gov These columns separate compounds primarily based on their boiling points.

Intermediate polarity columns: These can provide different selectivity for more complex samples.

Polar columns: Phases like Carbowax 20M can be used for specific applications where different selectivity is required. nist.gov

Table 2: Selected GC Columns and Detectors for O-Methyl Malathion Analysis

| Column Phase | Column Dimensions | Detector(s) | Application/Matrix | Reference |

|---|---|---|---|---|

| DB-5 | 30 m x 0.25 mm i.d. | Not specified | Not specified | epa.gov |

| HB-5 | 30 m x 0.32 mm, 0.25 µm film | FPD | Environmental samples | researchgate.net |

| ZB5 | 30 m x 0.53 mm, 1.50 µm film | MS | Water samples | indexcopernicus.com |

| HP-5MS | 30 m, 0.25 mm i.d., 0.25 µm film | MS | Dried medicinal plants | nih.gov |

| Zebron MultiResidue-1 | Not specified | NPD, ECD, MS | Food and environmental samples | phenomenex.com |

Liquid Chromatography (LC) Applications and Stationary Phases

While GC is the predominant technique, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for the analysis of thermally labile or non-volatile compounds without the need for derivatization. bibliomed.orgekb.eg

Reversed-Phase HPLC (RP-HPLC) is the most common mode of LC used for pesticide analysis. bibliomed.org In this technique, a non-polar stationary phase is used with a polar mobile phase.

Stationary Phases: The most widely used stationary phase is octadecyl-siloxane (C18). nih.govscialert.netekb.eg Other phases like C8 and phenyl phases can also be employed to achieve different selectivities. chromatographyonline.com

Mobile Phases: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used as the mobile phase. scialert.netgoogle.com The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to optimize the separation. researchgate.netual.es

A study on the determination of malathion in a pesticide formulation used a Poroshell EC 120-C18 column with an isocratic mobile phase of acetonitrile and water. researchgate.net Another method for analyzing malathion and its residues in apple juice employed a LiChrosorb CN column with a mobile phase of n-hexane and dichloromethane (B109758) in a normal-phase mode. researchgate.net

The coupling of LC with tandem mass spectrometry (LC-MS/MS) has become a powerful tool for the sensitive and selective analysis of a wide range of pesticides, including O-Methyl Malathion, in complex matrices like food and environmental samples. mdpi.combibliomed.orgscilit.com

Chiral Separation Techniques for Enantiomeric Analysis

Malathion, the parent compound of O-Methyl Malathion, is a chiral pesticide. nih.gov Its toxic metabolite, malaoxon, is also chiral. nih.gov Consequently, derivatives such as O-Methyl Malathion are also expected to possess chiral properties. The enantiomers of a chiral pesticide can exhibit different biological activities and degradation rates in the environment. Therefore, enantiomeric separation is crucial for a comprehensive understanding of its environmental fate and toxicology.

High-performance liquid chromatography (HPLC) using chiral columns is a primary technique for this purpose. For malathion and its metabolite malaoxon, baseline separation of enantiomers has been achieved using a CHIRALPAK IC chiral column with a mobile phase of acetonitrile and water. nih.gov The elution order for both compounds was determined to be (-) followed by (+). nih.gov Another study successfully employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) with cellulose-based chiral columns to separate malathion enantiomers, achieving a resolution (Rs) of 1.70. nih.gov

Capillary electrophoresis (CE), specifically cyclodextrin-enhanced capillary zone electrophoresis (CD-EKC), represents another approach. The individual separation of malathion enantiomers has been demonstrated using carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral selector in a Tris buffer at pH 7.0. mdpi.com These established methods for malathion provide a strong foundation for developing enantioselective analytical protocols for its O-methyl derivative.

Spectrometric Detection and Identification Methods

Spectrometric methods are fundamental for the detection and structural confirmation of O-Methyl Malathion. These techniques offer high sensitivity and specificity, which are essential for identifying trace-level residues in complex matrices.

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS/MS, high-resolution MS)

Mass spectrometry, particularly when coupled with chromatographic separation, is the principal method for analyzing O-Methyl Malathion and related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the analysis of malathion and its alteration products. nih.govnih.gov GC-MS provides reliable identification based on both the retention time of the compound and its mass spectrum, which serves as a molecular fingerprint. researchgate.net Electron ionization (EI) is a common ionization mode used in GC-MS for generating characteristic fragmentation patterns of these compounds. researchgate.net Research has specifically characterized an alteration product, O-methyl O-ethyl S-(1,2-bis-carbethoxy) ethyl phosphorodithioate (B1214789), in stored rice using GC-MS, highlighting the technique's capability to identify specific derivatives. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful tool, valued for its high sensitivity and specificity, especially for samples that are not amenable to GC analysis without derivatization. eurl-pesticides.eunih.gov This technique is frequently used for multi-residue analysis in complex matrices like food and environmental samples. azom.com Electrospray ionization (ESI) is a typical interface used for LC-MS/MS analysis of these compounds. nih.gov The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity, allowing for the reliable quantification of target analytes even at low concentrations. eurl-pesticides.euresearchgate.net For instance, LC-MS/MS methods have been developed for the simultaneous determination of malathion and other pesticides in medicinal plants and baby food. nih.govrjeid.com

High-Resolution Mass Spectrometry (HRMS) , often coupled with LC (LC-HRMS), provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound. researchgate.net This capability is invaluable for identifying unknown impurities or metabolites and confirming the identity of target analytes with a high degree of confidence. researchgate.neteurl-pesticides.eu A resolving power of approximately 26,000 is sufficient to differentiate some isobaric pesticides, demonstrating the separating power of modern HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers. lcms.cz

Advanced Spectroscopic Approaches for Structural Elucidation (e.g., NMR, IR, Raman)

While MS techniques are primary for detection and quantification, other spectroscopic methods are crucial for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of a compound. For malathion, ¹H-NMR spectra show characteristic signals for the ethyl ester and methoxy (B1213986) groups. nih.govthermofisher.com Heteronuclear coupling between phosphorus-31 (³¹P) and protons (¹H) is evident in the splitting of the methoxy proton signal into a doublet, with a measured coupling constant (³JPH) of around 15.2 Hz. thermofisher.comthermofisher.com Such data is essential for confirming the structure of malathion and can be used to identify structural changes in its derivatives, such as O-Methyl Malathion. researchgate.netgoogle.com

Infrared (IR) Spectroscopy is used for the qualitative analysis of functional groups present in the molecule. The IR spectrum of malathion shows characteristic absorption bands for key functional groups, including C=O, P-O-C, and P=S. nih.govresearchgate.net For example, bands have been reported around 1737 cm⁻¹ (C=O), 1174 cm⁻¹ (P-O-C), and 655 cm⁻¹ (P=S). nih.govnih.govresearching.cn Fourier Transform Infrared (FTIR) spectroscopy, particularly with Attenuated Total Reflectance (ATR), is a rapid method for screening and identifying these functional groups. analis.com.my

Raman Spectroscopy , especially Surface-Enhanced Raman Spectroscopy (SERS), has emerged as a sensitive technique for detecting pesticide residues. For malathion, SERS has been used to detect residues on surfaces like oranges. mdpi.com The technique provides a molecular fingerprint, with characteristic peaks identified for malathion, such as a strong peak at 1502 cm⁻¹ and bands at 1444 cm⁻¹ and 1726 cm⁻¹ corresponding to C-O and C=O stretching, respectively. mdpi.com

Analytical Method Validation and Quality Assurance in O-Methyl Malathion Quantification

To ensure that analytical results are reliable and accurate, the methods used for quantification must be rigorously validated. This process involves assessing several key performance parameters.

Sensitivity and Limit of Detection/Quantification Determination

The sensitivity of an analytical method is characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. indexcopernicus.com These limits vary significantly depending on the analytical technique and the sample matrix. For malathion, a wide range of LODs and LOQs have been reported, demonstrating the high sensitivity of modern analytical instruments.

| Analytical Method | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|

| GC-MS | Water | 0.62 µg/L | 2.07 µg/L | indexcopernicus.com |

| GC-MS | Tomato | 0.03 mg/kg | 0.11 mg/kg | researchgate.net |

| LC-MS/MS | Soil | 0.062 µg/kg | - | nih.gov |

| HPLC-UV | Rat Plasma/Urine | 20-100 ng/mL | 50-150 ng/mL | nih.gov |

| GC | Water | 10.0 ppb (µg/L) | 30.0 ppb (µg/L) | epa.gov |

| UV Spectroscopy | Methanol | - | 1-5 µg/mL (Linear Range) | pnrjournal.com |

| SERS | Orange Surface | 41.46 µg L⁻¹ | 100 µg L⁻¹ (Lower Linear Range) | mdpi.com |

| Electrochemical Sensor | Aqueous Environment | 1.367 nM | - | mdpi.com |

Precision, Accuracy, and Robustness Assessments

Method validation also requires the assessment of precision, accuracy, and robustness to ensure consistent performance.

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the relative standard deviation (RSD). For malathion analysis, intra- and inter-day precision values are often below 15%, indicating good reproducibility. nih.govindexcopernicus.comwho.int For example, a GC-MS method for malathion in water reported intra- and inter-day precisions lower than 2.28%. indexcopernicus.com

Accuracy is the closeness of the mean of a set of results to the actual or accepted true value. It is often evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a blank sample matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy of the method. For malathion, acceptable recovery rates are generally within the 70-120% range. researchgate.netepa.govscielo.br A normal-phase HPLC method reported recoveries between 98.97% and 101.62%. researchgate.net

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. While not always detailed in every study, it is a critical component of a comprehensive validation process as outlined by guidelines from organizations like the Collaborative International Pesticides Analytical Council (CIPAC). who.intresearchgate.net

| Analytical Method | Parameter | Reported Value | Reference |

|---|---|---|---|

| GC-MS | Accuracy (Recovery) | 99.47% to 102.27% | indexcopernicus.com |

| GC-MS | Precision (RSD) | < 2.28% | indexcopernicus.com |

| GC-MS | Linearity (r²) | ≥ 0.999 | indexcopernicus.com |

| NP-HPLC | Accuracy (Recovery) | 98.97% to 101.62% | researchgate.net |

| NP-HPLC | Precision (RSD) | ≤ 1.14% | researchgate.net |

| LC-MS/MS | Accuracy (Recovery) | 79% to 121% | nih.gov |

| LC-MS/MS | Precision (RSD) | < 11% | nih.gov |

| GC | Accuracy (Recovery) | 57.0 ± 11.8% | researchgate.net |

| GC | Precision (RSD) | 9.8% | researchgate.net |

Computational Chemistry and Theoretical Modeling of O Methyl Malathion

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in unraveling the intricate degradation pathways of O-Methyl Malathion (B1675926). These calculations provide a molecular-level understanding of the chemical transformations that this pesticide undergoes in the environment.

Elucidation of Hydrolytic and Oxidative Pathways via DFT Calculations

DFT calculations have been employed to investigate the degradation of malathion, a structurally similar compound, under various conditions, providing insights applicable to O-Methyl Malathion. For instance, M06-2X DFT computations have been used to map out comprehensive degradation pathways, starting from the parent compound to numerous experimentally observed degradation products. rsc.org These studies have corroborated experimental findings that multiple degradation pathways, such as ester hydrolysis and elimination, are often in competition. rsc.org The specific end-products can be influenced by environmental factors like temperature. rsc.org

The degradation of organophosphorus compounds like O-Methyl Malathion can occur through several processes, including oxidation, hydrolysis, and desulfuration, with the reaction pathways being sensitive to the pH of the medium and the presence of sunlight. auburn.edu DFT calculations have been utilized to study the fragmentation patterns of organophosphate pesticides, aiding in the prediction of possible degradation products. auburn.edu

Furthermore, the role of radicals, such as the hydroxyl radical (OH•), in the degradation process has been a subject of computational investigation. rsc.org DFT studies have shown that OH• induced degradation pathways can have variable competitiveness with hydroxide (B78521) ion (OH–) driven pathways, and in some cases, lead to different reaction products. rsc.org This suggests that a combination of different treatment methodologies might be necessary for the complete degradation of such compounds. rsc.org

Transition State Analysis and Reaction Energetics

A critical aspect of understanding reaction mechanisms is the characterization of transition states and the associated reaction energetics. Quantum chemical calculations allow for the determination of the structures of transition states and the calculation of activation energies, which are crucial for predicting reaction rates.

For the alkaline hydrolysis of various organophosphorus pesticides, including malathion, ab initio studies have revealed that the conformation of the incoming nucleophile can influence the reaction mechanism. acs.org Depending on the orientation of the attacking group, the hydrolysis can proceed through a multi-step pathway involving a pentavalent intermediate or a single-step mechanism via a single transition state. acs.org These computational studies have confirmed the existence of distinct reaction pathways for both P-O and P-S bond hydrolysis. acs.org

In studies of malathion degradation, DFT has been used to locate transition states for various reaction steps. rsc.org For example, the low activation barrier for the initial degradation of malathion in the presence of a hydroxide ion leads to its rapid conversion to dimethyl fumarate (B1241708) and dimethyl phosphorodithioic acid. rsc.org The calculated energetics help to explain the rapid disappearance of the parent compound observed in experiments. rsc.org

Table 1: Calculated Relative Free Energies for Malathion Degradation Pathways

| Reactant/Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| Malathion + OH⁻ | 0.0 |

| TS1 (E2 Elimination) | 12.5 |

| Dimethyl Fumarate + DPTA⁻ | -25.2 |

| TS2 (Ester Hydrolysis) | 21.8 |

| Malathion Monoacid + CH₃O⁻ | 5.4 |

Note: Data is illustrative and based on findings for malathion degradation under alkaline conditions. rsc.org DPTA stands for dimethyl phosphorodithioic acid.

Molecular Dynamics Simulations for Environmental Fate Prediction

While quantum chemical calculations are powerful for elucidating reaction mechanisms, molecular dynamics (MD) simulations offer a means to predict the long-term environmental fate of pesticides. MD simulations, which are based on Newton's laws of motion, can model the dynamic behavior of molecules over time, providing insights into processes like diffusion, adsorption, and transport in various environmental compartments. rsc.org

Quantitative Structure-Activity Relationships (QSAR) in Degradation Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or, in this context, its degradation rate. These models are valuable for predicting the persistence and environmental risk of new or untested chemicals based on the properties of known compounds.

QSAR studies have been conducted to predict the degradation rate constants of fungicides in the environment. researchgate.net These models often use reactivity descriptors derived from quantum chemical calculations. For example, the degradation of fungicides in surface water has been found to be mainly affected by polarization, with the maximum nucleophilic condensed local softness being a key descriptor. researchgate.net In soil, both polarization and chemical potential were found to be important, with the maximum electrophilic condensed local softness being the most significant descriptor. researchgate.net Such approaches can be applied to O-Methyl Malathion to predict its degradation rates in different environmental media.

Development of Predictive Models for O-Methyl Malathion Environmental Behavior

The integration of computational chemistry, MD simulations, and QSAR modeling allows for the development of comprehensive predictive models for the environmental behavior of pesticides like O-Methyl Malathion. These models can simulate the transport, transformation, and fate of the compound in complex environmental systems.

For example, models like HYDRUS-2D and CXTFIT have been successfully used to predict the distribution profiles of pesticides in soil. scialert.net These models can simulate the leaching of compounds through the soil column under different water flux conditions. scialert.net Similarly, the Pesticide Leaching Model (PELMO) has been evaluated for its ability to predict pesticide volatilization from soil. researchgate.net While it showed good agreement for some compounds, it underestimated the volatilization of malathion, highlighting the need for further model refinement for specific chemical classes. researchgate.net

Machine learning models, such as random forest, have also been developed to predict the potential environmental transformation products of organophosphorus pesticides and their toxicity. mdpi.com These models can help in creating a "special attention list" for compounds that may pose a high risk due to their transformation products. mdpi.com By applying these advanced modeling techniques to O-Methyl Malathion, a more complete picture of its environmental risks can be obtained, aiding in the development of effective management and remediation strategies.

Future Research Directions and Advanced Methodological Applications

Integration of Multi-Omics Approaches in Biotransformation Research

The biotransformation of O-Methyl Malathion (B1675926), a process critical to its detoxification and environmental persistence, is a complex series of biochemical reactions. Historically, research has focused on identifying key enzymes such as cytochrome P450s (CYPs), carboxylesterases, and glutathione (B108866) transferases (GSTs) involved in Malathion metabolism. nih.govdoi.org The demethylation process, a key step in the metabolism of compounds like O-Methyl Malathion, is known to be mediated by GSTs. nih.gov However, a complete picture of the regulatory networks and metabolic fluxes has been elusive.

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit to unravel these complexities. frontiersin.org By integrating these approaches, researchers can achieve a systems-level understanding of how organisms respond to O-Methyl Malathion exposure. For instance, transcriptomics can reveal which genes encoding metabolic enzymes are upregulated, while proteomics can quantify the resulting protein expression levels. Metabolomics, in turn, can identify and quantify the full spectrum of metabolites produced during biotransformation, providing direct evidence of the active pathways. frontiersin.org

This integrated approach is crucial for several reasons. It can help identify novel biotransformation pathways and the specific enzymes responsible for the degradation of O-Methyl Malathion in various organisms, from soil microbes to mammals. mbl.or.kr Understanding the genetic basis for these pathways can enable the development of genetically engineered microorganisms with enhanced bioremediation capabilities. frontiersin.org Furthermore, multi-omics data can provide sensitive biomarkers of exposure and effect, improving environmental risk assessments. frontiersin.orgmbl.or.kr

Table 1: Key Enzymes in Malathion Biotransformation

| Enzyme Family | Role in Malathion Metabolism | Potential Impact on O-Methyl Malathion | Relevant Research Findings |

| Cytochrome P450 (CYP) Monooxygenases | Catalyze the oxidative desulfuration of Malathion to its more toxic oxon form, Malaoxon. doi.org | May be involved in the initial oxidative steps of O-Methyl Malathion transformation. | Different CYP isoforms (e.g., CYP1A2, CYP2B6, CYP3A4) show varying activity levels depending on the substrate concentration. doi.org |

| Carboxylesterases (CES) | Hydrolyze the carboxyl ester linkages of Malathion, leading to detoxification products like malathion mono- and dicarboxylic acids. nih.govcdc.gov | A primary detoxification pathway, as the core structure is shared with Malathion. | Inhibition of CES by impurities can dramatically increase Malathion toxicity by shunting metabolism towards the activation pathway. doi.org |

| Glutathione S-Transferases (GSTs) | Mediate the demethylation and dealkylation of organophosphate pesticides. nih.gov | Directly responsible for the cleavage of the O-methyl group, a key step in its degradation. | A desmethyl malathion metabolite has been observed in the presence of GSTs. nih.gov |

| Phosphatases / Phosphotriesterases | Hydrolyze the phosphate (B84403) ester bonds in both Malathion and Malaoxon, contributing to detoxification. mbl.or.krcdc.gov | Likely involved in the breakdown of the core organophosphate structure after initial modifications. | Enzymes like Organophosphorus Hydrolase (OPH) show broad specificity for organophosphates. mbl.or.kr |

Development of Novel Remediation Chemistry Based on O-Methyl Malathion Transformation

The environmental contamination by O-Methyl Malathion and its parent compound necessitates the development of effective remediation technologies. Future research is focused on creating novel chemical and biological strategies that are not only efficient but also environmentally sustainable. These approaches are increasingly based on a detailed understanding of the transformation products and degradation pathways of the target compound.

Bioremediation has emerged as a particularly promising strategy. researchgate.net This involves using microorganisms, such as bacteria and fungi, that can utilize organophosphates as a source of carbon or phosphorus. researchgate.netethz.ch Research has identified several bacterial strains, including species of Bacillus, Pseudomonas, and Acinetobacter, capable of degrading Malathion. researchgate.netmdpi.com The primary degradation pathway often involves carboxylesterases that break down the molecule into less toxic carboxylic acid derivatives. researchgate.netethz.ch A consortium of different bacterial species has been shown to be more effective than single strains, achieving complete removal of malathion from contaminated soil. mdpi.com Future work aims to isolate or engineer microbes with high specificity and efficiency for O-Methyl Malathion, potentially by enhancing the expression of key enzymes like GSTs and carboxylesterases. irost.ir

Advanced Oxidation Processes (AOPs) represent another frontier in remediation chemistry. These techniques use powerful oxidizing agents, such as hydroxyl radicals, to break down persistent organic pollutants. bibliotekanauki.plresearchgate.net The use of nanomaterials, like nano-sized zero-valent iron (nZVI) or titanium dioxide in photo-Fenton processes, has shown high efficacy in degrading Malathion in water. bibliotekanauki.plresearchgate.netresearchgate.net nZVI, in particular, has demonstrated rapid and quantitative oxidation of malathion in contaminated soil. researchgate.net Research is now focused on optimizing these processes for O-Methyl Malathion, studying the reaction kinetics, identifying the degradation products to ensure complete mineralization, and scaling up the technology for field applications. nih.govscirp.org

Table 2: Emerging Remediation Technologies for Organophosphates

| Technology | Principle | Application to O-Methyl Malathion | Research Highlights |

| Bioremediation (Microbial Degradation) | Utilization of microorganisms (bacteria, fungi) to break down the contaminant. researchgate.net | Isolation of microbes that can specifically metabolize O-Methyl Malathion via demethylation and ester hydrolysis. | Consortia of bacteria like Micrococcus aloeverae and Bacillus cereus have shown complete degradation of malathion. mdpi.com |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to chemically degrade pollutants. bibliotekanauki.pl | Degradation of the O-Methyl Malathion molecule into simpler, non-toxic compounds like CO2 and water. | Nano photo-Fenton reagents (Fe⁰(nano)/H₂O₂/UV) are highly effective for malathion removal from water. researchgate.net |

| Zero-Valent Iron (ZVI) Nanoparticles | Use of nano-sized iron particles as a reductant and catalyst for degradation. researchgate.net | Reductive dehalogenation and oxidation of the molecule on the nanoparticle surface. | Quantitative oxidation of malathion in soil achieved within minutes using ZVI nanoparticles. researchgate.net |

| Enzymatic Remediation | Application of isolated enzymes (e.g., OPH, carboxylesterases) to neutralize the contaminant. mbl.or.kr | Immobilized enzymes could be used in bioreactors for treating contaminated water. | Organophosphorus hydrolase (OPH) can be used for the decontamination of pesticide residues. mbl.or.kr |

Advanced In-Situ and Real-Time Monitoring Technologies for Environmental Presence

Effective management and remediation of O-Methyl Malathion contamination depend on the ability to detect its presence in the environment accurately and quickly. Traditional methods like gas or liquid chromatography are precise but are often lab-based, time-consuming, and expensive. purdue.eduera-learn.eu Consequently, there is a significant research push towards developing advanced sensors for in-situ and real-time monitoring of organophosphates. purdue.edueuropa.eu

Biosensors are at the forefront of this effort. These devices couple a biological recognition element (like an enzyme or an aptamer) with a signal transducer. era-learn.eu Electrochemical biosensors, for example, often use the enzyme acetylcholinesterase (AChE), whose inhibition by organophosphates can be measured as a change in electrical current. rsc.org Researchers are working to improve the sensitivity and selectivity of these sensors for specific compounds like O-Methyl Malathion. europa.eu Fluorescence-based sensors, which detect changes in light emission upon binding to the target molecule, offer another highly sensitive detection method. europa.eu

Other innovative technologies include surface acoustic wave (SH-SAW) devices coated with chemically sensitive polymers. purdue.edu These sensors detect the presence of organophosphates in water by measuring changes in the propagation of acoustic waves. purdue.edu Another promising technique for in-situ monitoring is Diffusive Gradients in Thin-films (DGT), which provides time-integrated data on the concentration of organophosphorus compounds in various aquatic systems. acs.org The development of these technologies promises to revolutionize environmental monitoring, allowing for rapid response to contamination events and a better understanding of the environmental dynamics of O-Methyl Malathion. capes.gov.br

Interdisciplinary Research Synergies in Organophosphate Chemistry

Addressing the multifaceted challenges posed by O-Methyl Malathion requires a departure from siloed research. The future of organophosphate chemistry lies in fostering strong interdisciplinary synergies. researchgate.netscielo.br The complexity of the issue—from molecular interactions to ecosystem-level impacts—demands collaboration among chemists, biochemists, toxicologists, environmental scientists, engineers, and materials scientists. scielo.branr.fr

For example, the development of a novel biosensor involves analytical chemists designing the detection principle, biochemists and molecular biologists developing the specific bioreceptor (e.g., a mutant enzyme or an aptamer), and electronics engineers creating the transducer and portable device. researchgate.netscielo.br Similarly, creating effective remediation strategies requires chemists to synthesize new catalysts, microbiologists to isolate and characterize degrading organisms, and environmental engineers to design and implement the cleanup systems in the field. researchgate.netbibliotekanauki.pl

Furthermore, collaborations between toxicologists studying the adverse effects of O-Methyl Malathion and chemists working on its degradation can lead to remediation strategies that specifically target the most toxic transformation byproducts. mdpi.com Research into the fundamental chemistry of organophosphates, including their synthesis and reactivity, can inform the creation of safer, more biodegradable pesticides, a field that itself benefits from the integration of natural product chemistry and biochemical design. mdpi.comweedturf.org Such collaborative efforts are essential to accelerate the pace of discovery and translate scientific findings into practical solutions for environmental protection. nih.gov

Q & A

Q. How do researchers ensure reproducibility in O-Methyl Malathion degradation studies across laboratories?

- Methodology : Adopt standardized protocols (e.g., OECD Guidelines 307 for soil degradation). Share raw data (e.g., HPLC chromatograms) and metadata (e.g., soil organic content) via repositories like Zenodo. Interlaboratory comparisons using reference materials (e.g., EPA-certified malathion solutions) reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.